molecular formula C35H44N2O11S3 B15091548 Cy5 acid(tri so3)

Cy5 acid(tri so3)

Cat. No.: B15091548
M. Wt: 764.9 g/mol
InChI Key: VWVHCEJBOVTQFP-UHFFFAOYSA-N
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Description

Cy5 acid(tri so3) is a cyanine dye known for its far-red fluorescence properties. It is widely used in various scientific fields due to its high extinction coefficient, bright fluorescence, and pH insensitivity. This compound is particularly valuable in biomedical imaging, especially for tumor diagnosis and tracing specific substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy5 acid(tri so3) typically involves the condensation of a quaternary ammonium salt with a cyanine dye precursor. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired cyanine dye .

Industrial Production Methods

Industrial production of Cy5 acid(tri so3) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Cy5 acid(tri so3) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cy5 acid(tri so3) has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical assays and reactions.

    Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking biological molecules.

    Medicine: Utilized in diagnostic imaging, particularly for tumor detection and monitoring.

    Industry: Applied in the development of fluorescent sensors and imaging devices

Mechanism of Action

The mechanism of action of Cy5 acid(tri so3) involves its ability to absorb light at specific wavelengths and emit light at longer wavelengths. This property is due to the presence of a polymethine chain in the dye molecule, which allows for efficient energy transfer. The dye interacts with molecular targets through non-covalent interactions, such as hydrogen bonding and van der Waals forces, enabling it to bind to specific biomolecules and emit fluorescence upon excitation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cy5 acid(tri so3) is unique due to its high fluorescence quantum yield, stability under various conditions, and low tissue absorption and scattering rates. These properties make it particularly suitable for in vivo imaging and other applications where high sensitivity and specificity are required .

Properties

Molecular Formula

C35H44N2O11S3

Molecular Weight

764.9 g/mol

IUPAC Name

1-(5-carboxypentyl)-2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate

InChI

InChI=1S/C35H44N2O11S3/c1-34(2)27-23-25(50(43,44)45)16-18-29(27)36(20-10-6-9-15-33(38)39)31(34)13-7-5-8-14-32-35(3,4)28-24-26(51(46,47)48)17-19-30(28)37(32)21-11-12-22-49(40,41)42/h5,7-8,13-14,16-19,23-24H,6,9-12,15,20-22H2,1-4H3,(H3-,38,39,40,41,42,43,44,45,46,47,48)

InChI Key

VWVHCEJBOVTQFP-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C

Origin of Product

United States

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